molecular formula C17H19NO2 B2983207 N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide CAS No. 1049035-92-8

N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B2983207
CAS No.: 1049035-92-8
M. Wt: 269.344
InChI Key: HUCAHRBZFNBIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-6-7-13-11-14(8-9-20-16(13)10-12)17(19)18-15-4-2-3-5-15/h6-11,15H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCAHRBZFNBIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It is a potent and selective T-type calcium channel blocker, making it valuable in the study of calcium channel-related disorders. Additionally, this compound is used in various biological assays to investigate its effects on cellular processes.

Biological Activity

N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide is a synthetic compound with a distinct bicyclic structure that includes a benzoxepine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with G-protein coupled receptor 40 (GPR40), which is implicated in insulin secretion and glucose metabolism.

Chemical Structure and Properties

The chemical formula for this compound is C17H19NO2C_{17}H_{19}NO_2. The compound features:

  • Cyclopentyl Group : Enhances lipophilicity and potential receptor interactions.
  • Benzoxepine Core : Known for various pharmacological activities, making it a focus for drug development.
  • Carboxamide Functional Group : Contributes to the compound's reactivity and biological activity.

This compound primarily acts as an agonist for GPR40. This receptor plays a critical role in:

  • Insulin Secretion : Activation of GPR40 enhances insulin release from pancreatic beta cells, suggesting potential applications in diabetes management.
  • Glucose Metabolism : Modulation of glucose homeostasis through GPR40 activation may offer therapeutic benefits for metabolic disorders.

Pharmacological Studies

Research has demonstrated several biological activities associated with this compound:

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameGPR40 AgonistAntidiabetic ActivityAnti-inflammatory ActivityPain Modulation
This compoundYesYesPotentialPotential
N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamideYesYesYesYes
7-chloro-N-propyl-1-benzoxepine-4-carboxamideNoLimitedYesYes

Case Studies and Research Findings

Research studies have explored the efficacy of this compound in various experimental models:

  • In Vitro Studies : Binding affinity assays using radiolabeled ligands have shown that this compound effectively activates GPR40, comparable to known agonists.
  • Animal Models : Preliminary studies suggest that administration of the compound leads to improved glycemic control in diabetic models, indicating its potential utility in clinical settings.

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